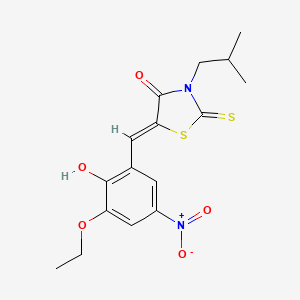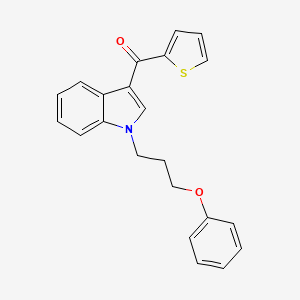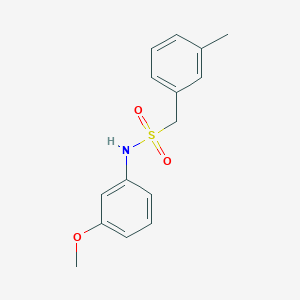![molecular formula C18H20N2O3 B4807599 N-(3-ethoxypropyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B4807599.png)
N-(3-ethoxypropyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide
説明
N-(3-ethoxypropyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes an indole core fused with a benzene ring and an acetamide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethoxypropyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Acetamide Group: The acetamide group can be introduced via acylation reactions using acetic anhydride or acetyl chloride.
Attachment of the Ethoxypropyl Group: The ethoxypropyl group can be attached through nucleophilic substitution reactions, where an appropriate alkyl halide reacts with the indole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, converting it to an amine.
Substitution: The ethoxypropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) are typical reagents.
Major Products:
Oxidation Products: Various oxidized indole derivatives.
Reduction Products: Amine derivatives of the original compound.
Substitution Products: Compounds with different alkyl or aryl groups replacing the ethoxypropyl group.
科学的研究の応用
N-(3-ethoxypropyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in organic electronics and as a building block for novel polymers.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
作用機序
The mechanism of action of N-(3-ethoxypropyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as cyclooxygenase (COX) or kinases involved in cell signaling pathways.
Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis, making it a candidate for anti-inflammatory and anticancer therapies.
類似化合物との比較
- N-(2-ethoxyethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide
- N-(3-methoxypropyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide
Comparison:
- Structural Differences: The primary difference lies in the substituent groups attached to the indole core. These variations can significantly impact the compound’s reactivity and biological activity.
- Uniqueness: N-(3-ethoxypropyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide is unique due to its specific ethoxypropyl group, which may confer distinct pharmacokinetic properties and target specificity compared to its analogs.
特性
IUPAC Name |
N-(3-ethoxypropyl)-2-(2-oxobenzo[cd]indol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-2-23-11-5-10-19-16(21)12-20-15-9-4-7-13-6-3-8-14(17(13)15)18(20)22/h3-4,6-9H,2,5,10-12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEWASCDCLKCME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)CN1C2=CC=CC3=C2C(=CC=C3)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642996 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-1,3-benzodioxol-5-yl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4807516.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-propoxyphenyl)ethanediamide](/img/structure/B4807543.png)

![N-(5-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4807559.png)
![4-allyl-3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole](/img/structure/B4807560.png)
![N-{1-[2-(3,5-dimethyl-4-isoxazolyl)acetyl]-4-piperidinyl}methanesulfonamide](/img/structure/B4807566.png)

![[4-(2-Methoxyphenyl)piperazin-1-yl]-(2,3,4-trifluorophenyl)methanone](/img/structure/B4807576.png)
![N-(4-BROMOPHENYL)-2-[(6,7-DIMETHOXY-4-OXO-3-PHENYL-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE](/img/structure/B4807577.png)
![1-(4-nitrophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopentanecarboxamide](/img/structure/B4807582.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-3-chlorobenzamide](/img/structure/B4807583.png)
![5-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-furamide](/img/structure/B4807591.png)

![2-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4807611.png)
